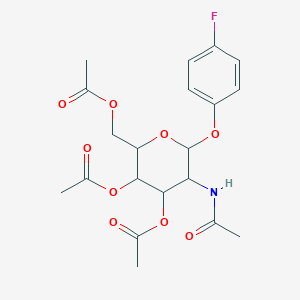

4'-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Description

4'-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS 135608-45-6) is a synthetic glycoside derivative featuring a fluorophenyl aglycone and a modified glucosamine backbone. Its structure includes:

- 2-Deoxy position: The absence of a hydroxyl group at C2, replaced by an acetamido group (-NHCOCH₃), mimics natural substrates of glycosidases.

- Tri-O-acetylation: Acetyl groups at C3, C4, and C6 enhance solubility in organic solvents and stabilize the compound during synthetic procedures .

This compound is primarily used in glycobiology research, particularly as a substrate or intermediate in enzymatic studies and glycosylation reactions.

Properties

IUPAC Name |

[5-acetamido-3,4-diacetyloxy-6-(4-fluorophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRAKFCQVMGVNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)F)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Koenigs-Knorr Glycosylation

The Koenigs-Knorr method is widely employed for β-glycoside formation. In this approach, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride (CAS 3068-34-6) serves as the glycosyl donor. Reaction with 4-fluorophenol under silver(I) oxide (Ag₂O) catalysis in anhydrous dichloromethane yields the target compound. Key parameters:

Mechanistic Insight : The neighboring acetamido group participates in intermediate oxazolinium ion formation, ensuring β-selectivity via a trans-diaxial attack.

Trichloroacetimidate Activation

An alternative method uses 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl trichloroacetimidate as the donor. Coupling with 4-fluorophenol in the presence of BF₃·Et₂O (0.1 equiv.) achieves β-glycosidic linkage with:

Advantage : Higher anomeric control compared to halide donors.

Protecting Group Management

Acetylation of Glucosamine

The precursor 2-acetamido-2-deoxy-D-glucopyranose is peracetylated using acetic anhydride in pyridine:

Note : Residual hydroxyl groups are minimized by excess anhydride (5:1 ratio).

Selective Deprotection

Post-glycosylation, benzyl groups (if present) are removed via catalytic hydrogenation (Pd/C, H₂, 40 psi). Acetyl groups remain intact under these conditions.

Synthetic Protocols

Protocol A: Silver-Mediated Glycosylation

- Dissolve 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride (5.0 g, 13.7 mmol) and 4-fluorophenol (1.8 g, 16.4 mmol) in dry CH₂Cl₂ (50 mL).

- Add Ag₂O (3.2 g, 13.7 mmol) and molecular sieves (4 Å).

- Stir at 25°C for 12 hours.

- Filter , concentrate, and purify via silica chromatography (Hexane:EtOAc 3:1).

- Yield : 4.2 g (72%).

Characterization Data :

Protocol B: BF₃·Et₂O-Catalyzed Coupling

- Prepare trichloroacetimidate donor (3.0 g, 6.1 mmol) in toluene (30 mL).

- Add 4-fluorophenol (0.8 g, 7.3 mmol) and BF₃·Et₂O (0.1 mL).

- Stir at –20°C for 2 hours.

- Quench with NaHCO₃, extract with EtOAc, and purify.

- Yield : 2.6 g (78%).

Key Advantage : Reduced side products from anomeric isomerization.

Comparative Analysis of Methods

| Method | Donor Type | Catalyst | Yield (%) | β:α Ratio |

|---|---|---|---|---|

| Koenigs-Knorr | Glycosyl chloride | Ag₂O | 68–72 | 9:1 |

| Trichloroacetimidate | Trichloroacetimidate | BF₃·Et₂O | 75–80 | 12:1 |

Takeaway : Trichloroacetimidate donors offer superior stereoselectivity and yields under milder conditions.

Challenges and Solutions

Anomeric Control

Chemical Reactions Analysis

Types of Reactions

4’-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the deacetylated product.

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorophenyl group.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Hydrolysis: Deacetylated glucopyranoside derivatives.

Oxidation: Oxidized fluorophenyl derivatives.

Substitution: Substituted fluorophenyl glucopyranosides.

Scientific Research Applications

Substrate for Glycosidases

This compound has been investigated as a substrate for various glycosidases, particularly β-N-acetylhexosaminidases. Its structural features allow it to be hydrolyzed efficiently by these enzymes, making it useful for studying enzyme kinetics and substrate specificity. Research indicates that compounds like this can serve as effective substrates in enzymatic assays to understand the catalytic mechanisms of glycosidases .

Antitumor Activity

Studies have shown that derivatives of acetamido sugars can inhibit cellular adhesion processes critical in cancer metastasis. For instance, the treatment of ovarian tumor cells with similar compounds has resulted in reduced cellular attachment to galectin, a protein involved in tumor cell adhesion . The fluorinated analogs may enhance this effect due to the electron-withdrawing nature of the fluorine atom, potentially increasing the compound's binding affinity to target proteins.

Glycoconjugate Synthesis

The compound can be utilized in the synthesis of glycoconjugates, which are vital for understanding cell signaling and interactions. Its acetylated form allows for easier manipulation during chemical synthesis, leading to complex carbohydrate structures that can be used in vaccine development or as therapeutic agents .

Case Studies

| Study Reference | Application | Findings |

|---|---|---|

| Descheny et al. (2006) | Antitumor | Demonstrated that acetamido sugar derivatives inhibit T-cell receptor expression, reducing inflammation and tumor spread. |

| Woynarowska et al. (1994) | Cellular Adhesion | Showed that treatment with similar compounds inhibits attachment of ovarian cancer cells to galectin. |

| Aerts et al. (2003) | Glycosidase Assays | Developed a novel substrate for chitotriosidase assays, enhancing diagnostic capabilities for Gaucher disease. |

Glycosylation Reactions

The compound serves as a glycosyl donor in various glycosylation reactions due to its stable leaving group properties. This makes it a valuable intermediate in synthesizing more complex carbohydrates and glycoconjugates .

Synthesis of Bioactive Compounds

The unique structure allows for modifications that can lead to bioactive compounds with potential pharmaceutical applications. For instance, derivatives can be synthesized that target specific biological pathways or diseases .

Mechanism of Action

The mechanism of action of 4’-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets:

Molecular Targets: The compound targets bacterial cell wall synthesis by inhibiting enzymes involved in glycosylation.

Pathways Involved: It interferes with the biosynthesis of peptidoglycan, a critical component of bacterial cell walls, leading to cell lysis and death.

Comparison with Similar Compounds

Structural Variations and Their Implications

The table below summarizes key structural differences and their biochemical relevance:

Enzymatic Activity and Substrate Specificity

- Fungal β-N-acetylhexosaminidases: The target compound’s 2-deoxy configuration allows it to act as a substrate, though less efficiently than 4-deoxy analogs (e.g., compound 1 in ), which achieve up to 85% hydrolysis rates . The fluorophenyl group’s moderate steric profile balances binding affinity and catalytic turnover compared to bulkier naphthyl derivatives .

- Human enzymes :

- Acetylated derivatives like the target compound are generally poor substrates for mammalian enzymes due to steric hindrance from the tri-O-acetyl groups .

Biological Activity

4'-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (CAS No. 135608-45-6) is a fluorinated monosaccharide derivative that has gained attention in biochemical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorine atom that may influence its interaction with biological systems. This article provides a comprehensive overview of the biological activity associated with this compound, including antimicrobial properties, cytotoxicity, and implications in glycosylation processes.

Chemical Structure and Properties

The molecular formula of 4'-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is with a molecular weight of approximately 441.4 g/mol. The presence of the fluorine atom and acetyl groups affects its solubility and reactivity, making it a valuable candidate for various biological studies.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various glycosylated compounds, including derivatives of 4'-fluorophenyl analogs. The introduction of fluorinated sugar moieties has been shown to enhance antimicrobial activity against several bacterial strains. Specifically, compounds similar to 4'-fluorophenyl 2-acetamido derivatives demonstrated significant activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa) and Candida glabrata .

Table 1: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | Active Against |

|---|---|---|

| USCLs | 8-16 | S. aureus |

| gUSCLs | 16 | K. pneumoniae |

| gUSCLs | 4 | C. glabrata |

The studies indicate that glycosylation may enhance the binding affinity to bacterial lectins, inhibiting pathogen adhesion and colonization .

Cytotoxicity

Cytotoxicity assays conducted on human keratinocyte cell lines (HaCaT) revealed varying levels of toxicity depending on the structural modifications of the compounds tested. Notably, while some glycosylated derivatives exhibited reduced cytotoxic effects compared to their non-glycosylated counterparts, others showed significant cytotoxicity at higher concentrations .

Table 2: Cytotoxicity Results

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Non-glycosylated | >100 | HaCaT |

| Glycosylated | <50 | HaCaT |

Implications in Glycosylation

The role of fluorinated monosaccharides in glycosylation processes has been an area of active research. Studies have shown that these compounds can alter nucleotide-sugar levels within cells significantly. For example, the introduction of fluorinated sugars can depress UDP-HexNAc levels while increasing UDP-GalNAc concentrations . This alteration may impact N-linked glycosylation pathways and affect cellular signaling mechanisms.

Case Studies

- Study on Fluorinated Monosaccharides : A systematic examination highlighted that fluorinated sugars could serve as bioorthogonal probes to assess glycosylation status in mammalian cells. The findings suggested that these compounds could have applications in developing targeted therapies for diseases associated with aberrant glycosylation patterns .

- Antimicrobial Efficacy : In another study focusing on the antimicrobial efficacy of glycosylated lipopeptides containing fluorinated sugars, it was found that certain structural modifications led to enhanced activity against biofilm-forming bacteria compared to their unmodified counterparts .

Q & A

Q. Table 1. Hydrolysis Rates of 4'-Fluorophenyl Derivatives by Selected Enzymes

| Enzyme Source | Relative Activity (%)* | Optimal pH | Reference |

|---|---|---|---|

| Talaromyces flavus | 85 | 5.0 | |

| Human (HEXA) | <5 | 4.5 | |

| Penicillium chrysogenum | 72 | 5.2 |

*Relative to phenyl-GlcNAc (100%).

Methodological Insight : Use saturating substrate concentrations (e.g., 75 mM) and monitor reaction kinetics via TLC or HPLC to resolve intermediates .

How do structural modifications (e.g., 4-deoxy or acetyl groups) impact glycosyltransferase-mediated transglycosylation efficiency?

Advanced Research Question

Key Findings :

- 4-Deoxy Analogs : Eliminate hydrogen bonding at C4-OH, reducing affinity for enzymes requiring this interaction (e.g., human HEXB) but enhancing activity in fungal isoforms .

- Acetylated Moieties : Improve solubility in organic solvents for chemoenzymatic synthesis. Tri-O-acetylated derivatives are stable glycosyl donors in Koenigs-Knorr reactions .

Methodological Insight : Perform molecular docking (e.g., AutoDock Vina) to predict enzyme-substrate interactions. Validate with mutagenesis (e.g., Asp→Ala in catalytic residues) .

How can conflicting data on enzymatic hydrolysis rates be resolved across studies?

Data Contradiction Analysis

Potential Causes :

- Enzyme Purity : Commercial preparations may contain isoforms or inhibitors. Validate via SDS-PAGE and activity assays with reference substrates (e.g., 4-methylumbelliferyl-GlcNAc) .

- Assay Conditions : pH, temperature, and ionic strength variations alter enzyme kinetics. Standardize protocols using buffers like citrate-phosphate (pH 4.5–5.5) .

Methodological Insight : Conduct comparative studies using shared reference compounds and inter-laboratory validation to harmonize data .

What advanced techniques characterize the solution-phase conformation and dynamic behavior of this compound?

Advanced Research Question

Techniques :

NMR Spectroscopy :

- ¹H/¹³C NMR : Assign anomeric proton (δ ~5.1 ppm, J₁,₂ ~8 Hz for β-configuration) and acetyl groups (δ 1.8–2.1 ppm) .

- NOESY : Detect through-space correlations between H-1 and aglycone protons to confirm glycosidic linkage geometry .

Computational Modeling :

- MD Simulations : Simulate puckering dynamics (⁴C₁ chair conformation) using Cremer-Pople parameters .

Methodological Insight : Use deuterated solvents (e.g., CDCl₃) and low-temperature NMR to resolve overlapping signals in flexible regions .

How can this compound be utilized in synthesizing complex glycoconjugates for immunological studies?

Advanced Research Question

Applications :

- Glycosyl Donor : React with amino acids (e.g., aspartic acid) to generate glycopeptides mimicking natural epitopes .

- Protecting Group Strategies : Use 4-methoxybenzyl (PMB) or allyl groups for orthogonal protection during oligosaccharide assembly .

Methodological Insight : Employ trichloroacetimidate activation for high-yield glycosidic bond formation in solid-phase synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.